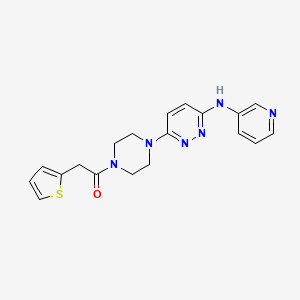

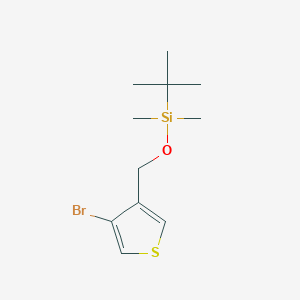

(4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane” is a chemical compound with the CAS Number: 2287282-51-1 . It has a molecular weight of 307.33 and its IUPAC name is (4-bromothiophen-3-yl)methoxy(tert-butyl)dimethylsilane . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-6-9-7-14-8-10(9)12/h7-8H,6H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Conjugated Polymers

The compound could be used in the synthesis of conjugated polymers. For example, it could be used to introduce different functional groups at specific positions in a polymer chain, thereby efficiently modulating the photoluminescence properties of the resulting polymer .

Organic Molecule Skeletal Editing

The compound could potentially be used in the “skeletal editing” of organic molecules by nitrogen atom deletion. This method was developed by Prof. Levin and co-workers from the University of Chicago .

Synthesis of Thieno[3,4-b]thiophene Derivatives

The compound could be used in the synthesis of thieno[3,4-b]thiophene derivatives. These derivatives have been shown to exhibit interesting photoluminescence properties when different functional groups are introduced at the C3-position .

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-6-9-7-14-8-10(9)12/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBIVWIBPBKRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CSC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrOSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650592.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)